![molecular formula C8H11BClNO3 B13989512 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is a boron-containing compound known for its unique chemical structure and potential applications in medicinal chemistry. This compound has garnered attention due to its ability to inhibit specific enzymes, making it a promising candidate for drug development, particularly in the treatment of bacterial infections and tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the oxaborole ring: This step involves the reaction of a suitable boronic acid derivative with an appropriate diol under acidic conditions to form the oxaborole ring.
Introduction of the aminomethyl group: The aminomethyl group is introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxaborole derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the aminomethyl group.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting leucyl-tRNA synthetase in Mycobacterium tuberculosis.
Medicine: Investigated for its potential as an antibacterial and antitubercular agent.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. By binding to the active site of the enzyme, it prevents the incorporation of leucine into the growing peptide chain, thereby inhibiting bacterial growth and proliferation. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborole-1(3H)-ol: Another boron-containing compound with similar enzyme inhibitory properties.
(S)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborole-1(3H)-ol hydrochloride: A structurally similar compound with potential antibacterial activity.
Uniqueness
3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride is unique due to its specific inhibition of leucyl-tRNA synthetase, which is not commonly targeted by other antibacterial agents. This specificity provides an advantage in developing treatments for drug-resistant bacterial strains.
Propiedades
Fórmula molecular |
C8H11BClNO3 |
|---|---|
Peso molecular |
215.44 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H10BNO3.ClH/c10-4-7-5-2-1-3-6(11)8(5)9(12)13-7;/h1-3,7,11-12H,4,10H2;1H |
Clave InChI |
UBSKAXCTLQCSBK-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C=CC=C2O)C(O1)CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




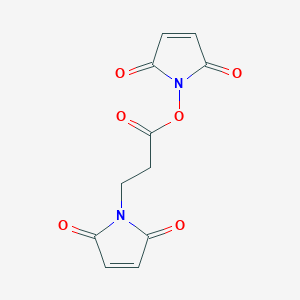
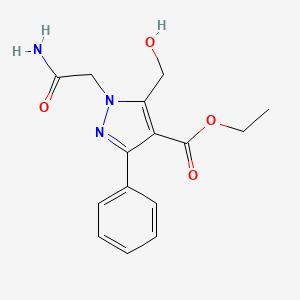


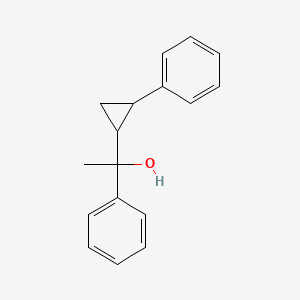
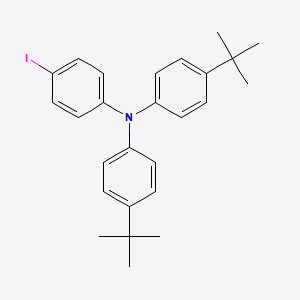
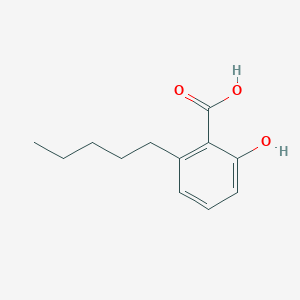
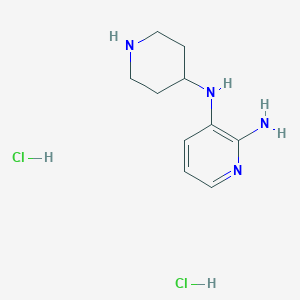
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
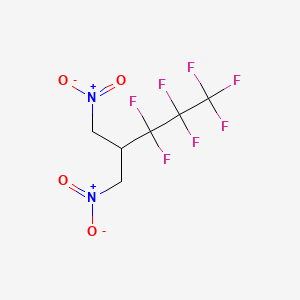

![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
